
Lithium nonan-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium nonan-1-oate is a chemical compound with the molecular formula C9H17LiO2This compound is used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium nonan-1-oate can be synthesized through the neutralization of nonanoic acid with lithium hydroxide. The reaction typically involves dissolving nonanoic acid in a suitable solvent, such as ethanol, and then adding lithium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound and water .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade nonanoic acid and lithium hydroxide, with careful control of reaction parameters such as temperature, concentration, and mixing speed .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium nonan-1-oate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium nonanoate peroxide.
Reduction: It can be reduced to form nonanol.
Substitution: It can undergo nucleophilic substitution reactions with halides to form nonyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like chlorine or bromine are used in the presence of a catalyst.
Major Products
Oxidation: Lithium nonanoate peroxide.
Reduction: Nonanol.
Substitution: Nonyl halides.
Wissenschaftliche Forschungsanwendungen
Lithium nonan-1-oate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of lithium nonan-1-oate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, such as glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes. Additionally, it can modulate signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium orotate: Used in the treatment of mood disorders.
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used in psychiatric treatments.
Uniqueness
Lithium nonan-1-oate is unique due to its specific chemical structure, which imparts distinct properties compared to other lithium salts. Its applications in organic synthesis and potential antimicrobial properties set it apart from other lithium compounds .
Eigenschaften
CAS-Nummer |
63710-31-6 |
|---|---|
Molekularformel |
C9H17LiO2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
lithium;nonanoate |
InChI |
InChI=1S/C9H18O2.Li/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
VXCYWLNVEABOLO-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


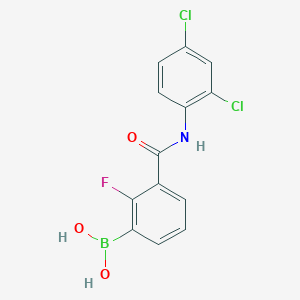


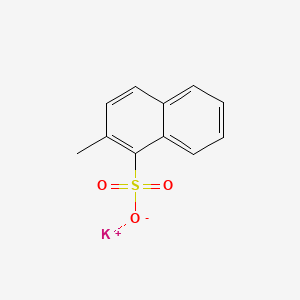

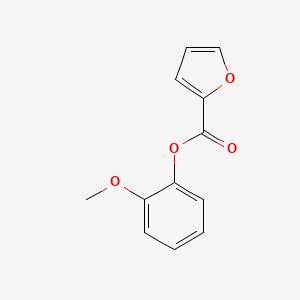

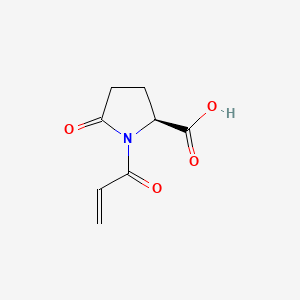

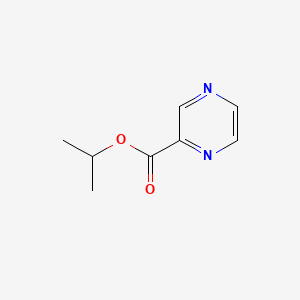
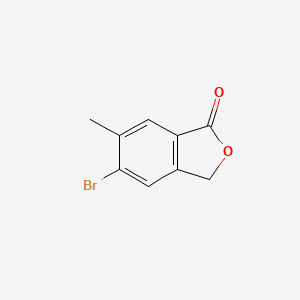

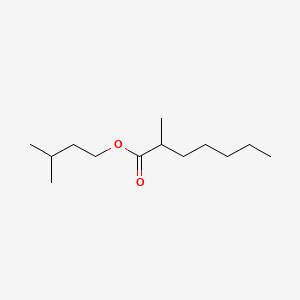
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
